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Compound of Interest

Compound Name: 2-(difluoromethyl)benzoic Acid

Cat. No.: B1339116

Technical Guide: 2-(Difluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(difluoromethyl)benzoic acid, a
fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development.
The introduction of the difluoromethyl group can significantly influence a molecule's
physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and
binding affinity, making it a valuable moiety in the design of novel therapeutic agents. This
document details the compound's identification, key physicochemical properties, and available
technical data.

Compound Identification
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Identifier Value

IUPAC Name 2-(difluoromethyl)benzoic acid

CAS Number 799814-32-7

Molecular Formula CsHeF20:2

Molecular Weight 172.13 g/mol

InChi INChl=1S/C8H6F202/c9-7(10)5-3-1-2-4-
6(5)8(11)12/h1-4,7H,(H,11,12)

InChlKey CCADJZMMYROPCV-UHFFFAOYSA-N

SMILES C1=CC=C(C(=C1)C(F)F)C(=0)O

Physicochemical Properties

A summary of the computed physicochemical properties of 2-(difluoromethyl)benzoic acid is
provided below. These parameters are crucial for predicting its behavior in biological systems
and for guiding its application in drug design.
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Property Value Source
Molecular Weight 172.13 g/mol PubChem
XLogP3 1.8 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 2 PubChem
Rotatable Bond Count 2 PubChem
Exact Mass 172.03358575 Da PubChem
Monoisotopic Mass 172.03358575 Da PubChem
Topological Polar Surface Area  37.3 A2 PubChem
Heavy Atom Count 12 PubChem
Formal Charge 0 PubChem
Complexity 170 PubChem

Experimental Data

Detailed experimental data for 2-(difluoromethyl)benzoic acid, including synthesis protocols

and spectral analyses, are not readily available in the public domain. The following sections

outline general procedures and considerations for related compounds, which may serve as a

starting point for the synthesis and characterization of 2-(difluoromethyl)benzoic acid.

Synthesis

The synthesis of fluorinated benzoic acids often involves the introduction of the fluoroalkyl

group at an early stage, followed by the formation or modification of the carboxylic acid moiety.

A potential synthetic route to 2-(difluoromethyl)benzoic acid could involve the

difluoromethylation of a suitable benzoic acid precursor.

A generalized workflow for a potential synthesis is outlined below:
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Caption: A potential synthetic workflow for 2-(difluoromethyl)benzoic acid.

Spectral Analysis

While specific spectra for 2-(difluoromethyl)benzoic acid are not available, the expected
spectral characteristics can be inferred from the analysis of similar structures.

IH NMR: The proton NMR spectrum is expected to show signals for the aromatic protons,
the carboxylic acid proton, and a characteristic triplet for the proton of the difluoromethyl
group due to coupling with the two fluorine atoms.

e 13C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic carbon,
the aromatic carbons, and the carbon of the difluoromethyl group, which would appear as a
triplet due to C-F coupling.

e 19F NMR: The fluorine NMR spectrum would be the most definitive, showing a doublet
corresponding to the two equivalent fluorine atoms, split by the geminal proton.

» IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the
carboxylic acid, a sharp C=0 stretching absorption, and C-F stretching vibrations.

e Mass Spectrometry: The mass spectrum would show the molecular ion peak and
characteristic fragmentation patterns, including the loss of the carboxylic acid group and
fragments related to the difluoromethylphenyl moiety.

Applications in Drug Development

The difluoromethyl group is recognized as a bioisostere of hydroxyl, thiol, or hydroxymethyl
groups. Its inclusion in a drug candidate can enhance metabolic stability by blocking sites
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susceptible to oxidation. Furthermore, the electronic properties of the CHF2 group can
influence the acidity of the carboxylic acid and the binding interactions of the molecule with its
biological target.

A conceptual diagram illustrating the role of 2-(difluoromethyl)benzoic acid as a building
block in a drug discovery pipeline is presented below.
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Caption: Role of 2-(difluoromethyl)benzoic acid in a drug discovery workflow.
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Safety Information

Based on GHS classification data from PubChem, 2-(difluoromethyl)benzoic acid is
considered an irritant.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

o Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340,
P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

It is essential to handle this compound in a well-ventilated area using appropriate personal
protective equipment, including gloves and safety glasses.

Conclusion

2-(Difluoromethyl)benzoic acid represents a valuable building block for medicinal chemists
and drug development professionals. While detailed experimental data remains limited in
publicly accessible sources, its structural features suggest significant potential for modulating
the properties of bioactive molecules. Further research into the synthesis, characterization, and
biological evaluation of this compound is warranted to fully explore its utility in the development
of new therapeutics.

 To cite this document: BenchChem. [IUPAC name and CAS number for 2-
(difluoromethyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339116#iupac-name-and-cas-number-for-2-
difluoromethyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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